molecular formula C12H7ClF4N2O2S B3327575 3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 353292-92-9

3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3327575
M. Wt: 354.71 g/mol
InChI Key: ZPRGFMFNRURQDU-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H7ClF4N2O2S and its molecular weight is 354.71 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Characterization : This compound and its derivatives have been synthesized through various chemical reactions. One study demonstrated the synthesis of pyrimidine methyl and polyfluoroalkyl ethers, utilizing trifluoroamine oxide with substituted uracils, leading to compounds including 5-fluoro-5-(trifluoromethyl)-6-(trifluoroethoxy)pyrimidine-2,4-dione and others. These compounds were characterized using IR, 19F and 1H NMR, mass spectroscopy, and elemental analysis (Gupta, Kirchmeier, & Shreeve, 2000).

  • Derivative Synthesis for Agricultural Use : Some derivatives, like 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized for specific applications such as herbicides, showing significant effectiveness in preliminary bioassay tests against certain plants (Huazheng, 2013).

Potential Biological Applications

  • Urease Inhibition : Research into 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives indicated potential for urease inhibition. This could have implications in agricultural and medical fields, particularly in managing urease-related conditions (Rauf et al., 2010).

  • Antibacterial Applications : Some derivatives, particularly those with substituted thienopyrimidines, have been evaluated for their antibacterial properties. This research opens up possibilities for using these compounds in developing new antibiotics or antibacterial agents (More et al., 2013).

Advanced Material Synthesis

  • Advanced Material Development : The synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives demonstrates the compound's potential in creatingadvanced materials. These derivatives have been explored for their electronic structures using density functional theory (DFT) and time-dependent (TD-DFT) computations, suggesting their utility in electronic and material science applications (Ashraf et al., 2019).

Antioxidant Studies

  • Antioxidant Properties : There's ongoing research into the antioxidant capacity of fluorinated uracil derivatives like 5-Fluorouracil. These studies are crucial for understanding the role of these compounds in treating pathologies associated with oxidative stress, such as cancer and other diseases (Casanova et al., 2017).

properties

IUPAC Name

3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF4N2O2S/c1-18-9(12(15,16)17)4-10(20)19(11(18)21)7-3-8(22)5(13)2-6(7)14/h2-4,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRGFMFNRURQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2F)Cl)S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

353292-92-9
Record name 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
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reactant
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Name
Cn1c(C(F)(F)F)cc(=O)n(-c2cc(S(=O)(=O)Cl)c(Cl)cc2F)c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
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Quantity
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1.65 g of 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride was dissolved in 16 ml of acetic acid, to this was added 4.4 g of zinc, then, they were reacted while heating under reflux. After completion of the reaction, the reaction solution was cooled, then, this was poured into ice water, extracted with ethyl acetate, and filtrated. The filtrate was separated, then, the organic layer was washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated to obtain 1.35 g of 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]phenyl mercaptan.
Name
2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WH Lee, YB Kwon, KH Lee, JS Choi… - Bulletin of the Korean …, 2021 - Wiley Online Library
The protoporphyrinogen oxidase (PPO) enzyme is involved in the biosynthesis of chlorophyll and is an important target in research for development of new herbicides. In this study, new …
Number of citations: 3 onlinelibrary.wiley.com
WH Lee, YB Kwon, JH Kim, KH Lee… - Bioorganic & Medicinal …, 2021 - Elsevier
PPO herbicides emerge to be widely use in the agricultural field and a focus of research to many scientists due to its environmentally-friendly properties. In lieu with this, this study …
Number of citations: 12 www.sciencedirect.com

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